N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials
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Formation of Triazolo[4,3-b]pyridazine Core: : This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with pyridazine derivatives in the presence of a suitable catalyst can lead to the formation of the triazolo[4,3-b]pyridazine core .
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Introduction of Fluorophenylmethyl Group: : The fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the triazolo[4,3-b]pyridazine intermediate with a fluorophenylmethyl halide under basic conditions .
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Formation of Octahydropyrrolo[3,4-c]pyrrole Moiety: : The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole moiety through a cyclization reaction. This can be achieved by reacting the intermediate with an appropriate amine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
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Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators .
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Industry: : It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
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1,2,4-Triazolo[3,4-b]pyridazine Derivatives: : These compounds share the triazolo[3,4-b]pyridazine core and have similar pharmacological activities .
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Fluorophenylmethyl Derivatives: : Compounds with the fluorophenylmethyl group exhibit similar chemical reactivity and biological properties .
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Octahydropyrrolo[3,4-c]pyrrole Derivatives: : These compounds share the octahydropyrrolo[3,4-c]pyrrole moiety and have similar structural features .
Uniqueness
N-[(4-fluorophenyl)methyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22FN7O |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H22FN7O/c1-13-23-24-18-6-7-19(25-28(13)18)26-9-15-11-27(12-16(15)10-26)20(29)22-8-14-2-4-17(21)5-3-14/h2-7,15-16H,8-12H2,1H3,(H,22,29) |
InChI Key |
UZQCVIBOBAWOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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